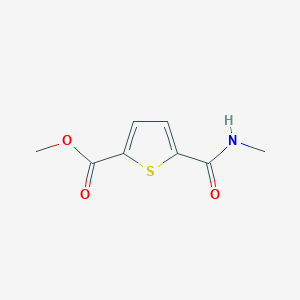![molecular formula C10H12IN3 B12620162 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-iodo-N,N-dimethyl-](/img/structure/B12620162.png)
1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-iodo-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Yodo-N,N-dimetil-1H-pirrolo[2,3-b]piridina-3-metanamina es un compuesto orgánico complejo que pertenece a la familia de la pirrolopiridina. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de pirrolo[2,3-b]piridina con un sustituyente yodo y un grupo dimetilamino.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Yodo-N,N-dimetil-1H-pirrolo[2,3-b]piridina-3-metanamina generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de pirrolo[2,3-b]piridina: Este paso involucra la ciclización de precursores apropiados para formar el sistema de anillo de pirrolo[2,3-b]piridina.
Introducción del grupo yodo: El sustituyente yodo se introduce a través de reacciones de halogenación, a menudo utilizando reactivos como yodo o yodoformo.
Unión del grupo dimetilamino:
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando técnicas avanzadas como la química de flujo continuo y la síntesis automatizada.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Yodo-N,N-dimetil-1H-pirrolo[2,3-b]piridina-3-metanamina experimenta varias reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar el grupo yodo o reducir otros grupos funcionales presentes en la molécula.
Sustitución: El grupo yodo se puede sustituir por otros nucleófilos, como aminas o tioles, para formar diferentes derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Las reacciones de sustitución nucleofílica generalmente involucran reactivos como azida de sodio o tiocianato de potasio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir N-óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
4-Yodo-N,N-dimetil-1H-pirrolo[2,3-b]piridina-3-metanamina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas y como un reactivo en varias reacciones orgánicas.
Biología: Este compuesto ha sido estudiado por sus posibles actividades biológicas, incluida su función como inhibidor de enzimas o receptores específicos.
Medicina: La investigación ha explorado su potencial como agente terapéutico, particularmente en el tratamiento del cáncer y otras enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 4-Yodo-N,N-dimetil-1H-pirrolo[2,3-b]piridina-3-metanamina involucra su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas al unirse a sus sitios activos, bloqueando así su función. La estructura del compuesto le permite interactuar con varias vías involucradas en la señalización celular y el metabolismo, lo que lo convierte en una herramienta versátil en la investigación científica.
Comparación Con Compuestos Similares
Compuestos similares
1H-pirrolo[2,3-b]piridina: El compuesto padre sin los sustituyentes yodo y dimetilamino.
4-Yodo-1H-pirrolo[2,3-b]piridina: Un compuesto similar con solo el sustituyente yodo.
N,N-Dimetil-1H-pirrolo[2,3-b]piridina-3-metanamina: Un derivado con solo el grupo dimetilamino.
Singularidad
4-Yodo-N,N-dimetil-1H-pirrolo[2,3-b]piridina-3-metanamina es único debido a la presencia de ambos grupos yodo y dimetilamino. Esta combinación de sustituyentes imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones. Su capacidad para experimentar diversas reacciones químicas e interactuar con múltiples objetivos moleculares lo diferencia de otros compuestos similares.
Propiedades
IUPAC Name |
1-(4-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN3/c1-14(2)6-7-5-13-10-9(7)8(11)3-4-12-10/h3-5H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCCFBZINVHERW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=NC=CC(=C12)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12620101.png)
![Benzene, 1-[(1,1,2,3,3,3-hexafluoropropyl)thio]-2-methoxy-](/img/structure/B12620102.png)

![4-[[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]methyl]benzoic acid](/img/structure/B12620126.png)

![2-[2-(4-Chlorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine](/img/structure/B12620145.png)

![(4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one](/img/structure/B12620155.png)
![1-[(4-fluorophenyl)sulfonyl]-N-{(2S)-3-methyl-1-[(5-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl}piperidine-3-carboxamide](/img/structure/B12620157.png)



![2-[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B12620175.png)
